7-(trifluoromethoxy)-4aH-quinazolin-4-one
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Overview
Description
7-(Trifluoromethoxy)-4aH-quinazolin-4-one is a compound that has garnered significant interest in various fields of scientific research due to its unique structural and electronic properties. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can enhance the metabolic stability and efficacy of the compounds it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of pyridines and pyrimidines under mild reaction conditions . This process often involves the use of trifluoromethoxylating reagents, which have been developed to facilitate the incorporation of the trifluoromethoxy group into various substrates .
Industrial Production Methods
Industrial production of trifluoromethoxy-containing compounds, including 7-(trifluoromethoxy)-4aH-quinazolin-4-one, often relies on scalable and operationally simple protocols. These methods ensure high yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethoxy)-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-(Trifluoromethoxy)-4aH-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-(trifluoromethoxy)-4aH-quinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-containing molecules, such as:
Trifluoromethyl ethers: Known for their stability and lipophilicity.
Trifluoromethyl-substituted quinolones: Used in medicinal chemistry for their enhanced biological activities
Uniqueness
7-(Trifluoromethoxy)-4aH-quinazolin-4-one is unique due to its specific structural features and the presence of the trifluoromethoxy group, which imparts distinct electronic and lipophilic properties. These characteristics make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H5F3N2O2 |
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Molecular Weight |
230.14 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4,6H |
InChI Key |
DVVWFOSCXZIPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=NC(=O)C21)OC(F)(F)F |
Origin of Product |
United States |
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